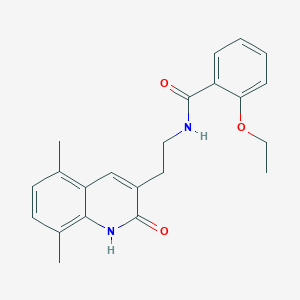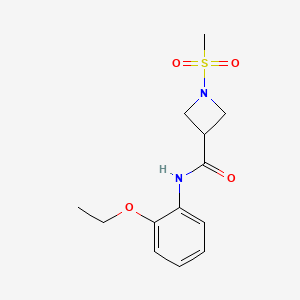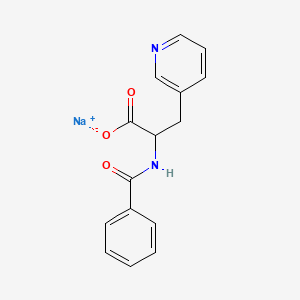
Sodium;2-benzamido-3-pyridin-3-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;2-benzamido-3-pyridin-3-ylpropanoate” is a sodium salt of a compound that contains a benzamide and a pyridine group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . Pyridines are a class of compounds characterized by a six-membered ring with five carbon atoms and one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzamide group and a pyridine group connected by a propanoate group . The benzamide and pyridine groups are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds .Chemical Reactions Analysis
As a benzamide and pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group in benzamides can participate in hydrolysis and condensation reactions . The pyridine ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . Pyridines are often liquids with a strong, unpleasant odor .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Regioselective Synthesis : A study described a regioselective synthesis method for 2,6-diarylpyridines, highlighting the utility of sodium hydroxide in catalyzing ring transformations, which may be related to the synthesis or modification of compounds like Sodium;2-benzamido-3-pyridin-3-ylpropanoate (Maurya et al., 2013).
Structural Characterization of Complexes : Another research outlined the synthesis, structural characterization, and magnetic behavior of manganese azido systems with pyridine derivatives, showing the complex interaction and potential functionalities of pyridine-based compounds (Abu-Youssef et al., 1999).
Water-Soluble Ligand Synthesis : The creation of a new sulfonate-containing water-soluble N-donor ligand, demonstrating applications in coordination chemistry and possibly facilitating the synthesis of similar compounds (Zhang & Liang, 2006).
Applications in Materials and Catalysis
Photocatalytic Degradation : A study on the TiO2 photocatalytic degradation of pyridine in water reveals insights into environmental applications, hinting at the broader utility of pyridine derivatives in pollution control technologies (Maillard-Dupuy et al., 1994).
Electropolymerization : Research on the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate explores new materials synthesis, relevant for the development of conducting polymers and their potential applications in electronic devices (Larmat et al., 1996).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain . Pyridine derivatives are used in a variety of applications, from antiviral drugs to catalysts in chemical reactions .
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-benzamido-3-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.Na/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11;/h1-8,10,13H,9H2,(H,17,18)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXPWQGRUUUAAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(phenylformamido)-3-(pyridin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)
![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)
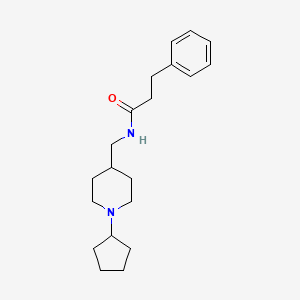
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)
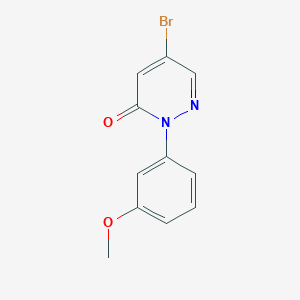
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)
